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molecular formula C9H13N3O B8552787 n-Hydroxy-3-(phenylamino)propanimidamide

n-Hydroxy-3-(phenylamino)propanimidamide

Cat. No. B8552787
M. Wt: 179.22 g/mol
InChI Key: HHLIUUYYYZDKEU-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

A solution of 3-(phenylamino)propanenitrile (1 g, 6.84 mmol) and NH2OH (50% in water, 0.63 cm3, 10.26 mmol) in EtOH (10 cm3) were heated to reflux for 24 hours, after which the solvent and excess hydroxylamine were removed by rotary evaporator. To the residue was added water (10 cm3) and the mixture was extracted with CH2Cl2 (100 cm3). The extracts were concentrated under reduced pressure and the residue was purified by column chromatography (silica, Et2O) to give N′-hydroxy-3-(phenylamino)propanimidamide (0.77 g, 62.8%) as a white solid, mp 93-95° C. (lit mp 91-91.5° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][CH2:9][C:10]#[N:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:12][OH:13]>CCO>[OH:13][N:12]=[C:10]([NH2:11])[CH2:9][CH2:8][NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCCC#N
Name
Quantity
0.63 mL
Type
reactant
Smiles
NO
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
after which the solvent and excess hydroxylamine were removed by rotary evaporator
ADDITION
Type
ADDITION
Details
To the residue was added water (10 cm3)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (100 cm3)
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica, Et2O)

Outcomes

Product
Name
Type
product
Smiles
ON=C(CCNC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 62.8%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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